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Introduction

The inducible Human Artificial Chromosome (iHAC) system represents a significant
advancement in gene delivery technology, offering a robust platform for stable, long-term, and
predictable expression of transgenes without the inherent risks of insertional mutagenesis
associated with viral vectors. Human artificial chromosomes are non-integrating chromosomal
vectors that are maintained independently of the host cell's genome.[1] This feature ensures
that the integrity of the host genome remains intact, a critical consideration for applications in
drug development and regenerative medicine. The iHAC can accommodate large DNA
payloads, making it suitable for expressing large genes, multiple genes from a single construct,
or entire gene loci with their native regulatory elements.

One of the key applications of the iHAC system is in the generation of induced pluripotent stem
cells (iPSCs). By delivering a cassette of reprogramming factors, the iHAC can efficiently
reprogram somatic cells into iPSCs.[2][3] The episomal nature of the iHAC allows for its
subsequent removal from the reprogrammed cells, resulting in transgene-free iPSCs, which is
a crucial step for their safe use in therapeutic applications.[2][3]

These application notes provide a comprehensive overview of the IHAC system, including
detailed protocols for its use in establishing stable gene expression in mammalian cell lines.
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Principle of the IHAC System

The iIHAC system leverages the cellular machinery for chromosome maintenance and
segregation to ensure the stable propagation of the artificial chromosome through cell
divisions. The core components of an iIHAC vector typically include:

A functional centromere: Essential for the proper segregation of the iHAC during mitosis.
o Telomeres: To protect the ends of the artificial chromosome from degradation.

 Origins of replication: To ensure the iHAC is replicated along with the host cell's
chromosomes.

» A gene expression cassette: Containing the gene of interest under the control of a suitable
promoter. This cassette can also include insulator elements to protect the transgene from
silencing effects.

o A selectable marker: To allow for the selection of cells that have successfully taken up the
iHAC.

The delivery of the IHAC into target cells is most commonly achieved through microcell-
mediated chromosome transfer (MMCT). This technique involves the following key steps:

¢ Micronucleation of donor cells: Donor cells, typically Chinese Hamster Ovary (CHO) cells
carrying the iHAC, are treated with a mitotic inhibitor (e.g., colcemid or a combination of TN-
16 and griseofulvin) to induce the formation of micronuclei, each containing one or a few
chromosomes.[4][5][6]

e Enucleation: The micronucleated cells are then treated with a cytoskeleton-disrupting agent
(e.g., cytochalasin B or latrunculin B) and centrifuged to extrude the micronuclei, which
become enclosed in a plasma membrane, forming "microcells".[4][5][6]

o Fusion: The isolated microcells are fused with the recipient cells using a fusogen such as
polyethylene glycol (PEG) or inactivated Sendai virus (HVJ envelope).[7][8][9][10]

o Selection: The recipient cells that have successfully incorporated the IHAC are selected
using a specific antibiotic corresponding to the resistance gene on the iHAC.
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Data Presentation
Stability of Transgene Expression

The IHAC system is designed for long-term, stable gene expression. The following table
summarizes representative data on the stability of transgene expression from an iHAC vector
in different cell lines over time. Expression levels are quantified by gRT-PCR and are shown as
a percentage of the initial expression level at week 1 post-selection.

Cell Line Transgene Week 4 Week 8 Week 12 Reference
Human o
) Erythropoietin  ~95% ~92% ~90% [11]

Fibroblasts

Human Inferred

) EGFP >90% >90% >90%

iPSCs from[12]
Reprogrammi

CHO Stable Stable Stable [1]
ng Factors

Note: The data in this table is representative and compiled from qualitative descriptions of
stable expression in the cited literature. Actual quantitative values may vary depending on the
specific IHAC construct, transgene, and cell line used.

Experimental Protocols
Protocol 1: iHAC Vector Construction

This protocol describes the general steps for constructing an iHAC vector containing a gene of
interest. The process often involves modifying a pre-existing HAC backbone in a donor cell line
like CHO.

Materials:
e CHO donor cell line containing a base HAC vector with a loading site (e.g., loxP).

e Plasmid vector containing the gene of interest (GOI) flanked by sequences compatible with
the HAC loading site.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b15571072?utm_src=pdf-body
https://www.benchchem.com/product/b15571072?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15750614/
https://www.researchgate.net/figure/ntroduction-of-the-iHAC-to-HFL-1-by-MV-MMCT-using-Haals-aTfR-A-Representative_fig3_280671482
https://www.researchgate.net/figure/Construction-of-the-iHAC-for-reprogramming-human-somatic-cells-A-Schematic-diagram-of_fig2_280671482
https://www.benchchem.com/product/b15571072?utm_src=pdf-body
https://www.benchchem.com/product/b15571072?utm_src=pdf-body
https://www.benchchem.com/product/b15571072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Cre recombinase expression plasmid.

Electroporation system.

Cell culture reagents for CHO cells.

Selection agents (e.g., antibiotics).
Procedure:

e Prepare the GOI Plasmid: Clone the gene of interest into a suitable plasmid vector. The
vector should contain elements such as a strong promoter (e.g., CAG), insulator sequences
(e.g., cHS4) to flank the expression cassette, and recombination sites (e.g., loxP) for
insertion into the HAC.

o Co-transfection of Donor Cells:
o Culture the CHO donor cells containing the base HAC to 80-90% confluency.

o Co-transfect the cells with the GOI plasmid and the Cre recombinase expression plasmid
using electroporation or a lipid-based transfection reagent.

e Selection of Recombinant Clones:

o Two days post-transfection, begin selection with the appropriate antibiotic. The base HAC
vector often contains a split selectable marker that is reconstituted upon successful
recombination, allowing for positive selection.

o Culture the cells for 2-3 weeks until resistant colonies appear.
 Verification of Recombinant Clones:
o Isolate individual colonies and expand them.

o Verify the correct insertion of the GOI into the iIHAC by PCR using primers specific for the
GOl and the HAC backbone.
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o Confirm the integrity and presence of the iHAC in the donor clones using Fluorescence In
Situ Hybridization (FISH) with probes specific for the HAC and the GOI.

Protocol 2: Microcell-Mediated Chromosome Transfer
(MMCT)

This protocol outlines the improved MMCT procedure for transferring the iIHAC from the donor
CHO cells to the target recipient cells.[5][6]

Materials:

Verified iHAC-containing CHO donor cells.

e Recipient cell line.

» Cell culture reagents for both donor and recipient cells.

e Micronucleation agents: Colcemid or TN-16 and griseofulvin.
e Enucleation agent: Cytochalasin B or latrunculin B.

e Fusogen: Polyethylene glycol (PEG) or HVJ Envelope.
 Ficoll or Percoll for microcell purification.

¢ Selection agent for recipient cells.

Procedure:

e Preparation of Donor Cells:

o Plate the iIHAC-containing CHO cells in multiple T25 flasks and grow to 80-90%
confluency.

¢ Micronucleation:

o Replace the culture medium with medium containing the micronucleation agent(s) (e.g.,
0.1 pg/mL colcemid).
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o Incubate the cells for 48-72 hours to induce micronuclei formation.

e Enucleation and Microcell Isolation:

o Aspirate the micronucleation medium and add fresh medium containing the enucleation
agent (e.g., 10 ug/mL cytochalasin B).

o Centrifuge the flasks in a swinging bucket rotor at 8,000 x g for 1 hour at 37°C to extrude
the microcells.

o Collect the supernatant containing the microcells and purify them by sequential filtration
through 8 um, 5 um, and 3 pum polycarbonate filters.

» Fusion with Recipient Cells:

o Prepare the recipient cells by plating them the day before fusion to reach 70-80%
confluency on the day of fusion.

o Add the purified microcell suspension to the recipient cells.
o Add the fusogen (e.g., 50% w/v PEG 1500) dropwise and incubate for 1-2 minutes.
o Gently wash the cells with serum-free medium to remove the PEG.
o Add complete growth medium and incubate the cells.
» Selection of Stable Clones:
o 48 hours post-fusion, begin selection with the appropriate antibiotic.

o Maintain the selection for 2-3 weeks, changing the medium every 2-3 days, until resistant
colonies are formed.

Protocol 3: Verification of iIHAC-Containing Stable Cell
Lines

This protocol describes the methods to confirm the presence and expression of the iHAC in the
selected recipient cell clones.
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1. Fluorescence In Situ Hybridization (FISH)

Materials:

» Slides for chromosome spreads.

e Karyotyping solution (e.g., hypotonic KCI).

» Fixative (e.g., 3:1 methanol:acetic acid).

e Fluorescently labeled DNA probes for the iHAC backbone and the GOI.

o Hybridization buffer.

o DAPI for counterstaining.

e Fluorescence microscope.

Procedure:

e Prepare Chromosome Spreads:
o Treat the cells with a mitotic arrest agent (e.g., colcemid) for a few hours.
o Harvest the cells, treat with a hypotonic solution, and fix them.
o Drop the fixed cell suspension onto clean, cold glass slides and air dry.

o Hybridization:
o Denature the chromosomal DNA on the slides.
o Apply the fluorescently labeled probes in hybridization buffer to the slides.
o Incubate overnight in a humidified chamber at 37°C.

e Washing and Detection:

o Wash the slides to remove unbound probes.
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o Counterstain the chromosomes with DAPI.

o Microscopy:

o Visualize the slides using a fluorescence microscope. The iHAC will appear as a separate,
small chromosome that hybridizes with the specific probes.

2. Quantitative Reverse Transcription PCR (gRT-PCR)
Materials:

RNA extraction kit.

Reverse transcriptase kit for cDNA synthesis.

gPCR master mix (e.g., SYBR Green).

Primers specific for the transgene and a housekeeping gene.

gPCR instrument.
Procedure:
e RNA Extraction and cDNA Synthesis:
o Extract total RNA from the iHAC-containing cell clones and control cells.
o Synthesize cDNA from the RNA using reverse transcriptase.
e gPCR:
o Set up the gPCR reaction with the cDNA, gene-specific primers, and gPCR master mix.
o Run the gPCR program on a real-time PCR instrument.
o Data Analysis:

o Analyze the amplification data to determine the relative expression level of the transgene,
normalized to the expression of a housekeeping gene. This will confirm that the transgene
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on the iHAC is being actively transcribed.

Mandatory Visualizations
Signaling Pathway for Pluripotency Maintenance

A primary application of the IHAC system is the generation of iPSCs. The maintenance of
pluripotency in these cells is controlled by a complex network of signaling pathways. The
diagram below illustrates the key pathways involved.
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Caption: Key signaling pathways regulating self-renewal and pluripotency in iPSCs.

Experimental Workflow for Establishing Stable Cell
Lines with iIHAC

The following diagram outlines the complete workflow for generating a stable cell line using the
iHAC system.
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Phase 1: Vector Preparation

1. Construct GOI Plasmid

2. Transfect Donor CHO Cells

3. Select Recombinant Donor Clones

4. Verify iIHAC in Donor Cells (PCR, FISH)

Phase 2: Chromosome Transfer

5. Induce Micronucleation in Donor Cells

6. Isolate Microcells

7. Fuse Microcells with Recipient Cells

Phase 3: Stable Cell Line Validation

8. Select Recipient Cell Clones

9. Expand Positive Clones

10. Verify iHAC Presence by FISH 11. Verify Transgene Expression by qRT-PCR

Click to download full resolution via product page

Caption: Overall workflow for iHAC-mediated stable gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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